molecular formula C5H4Br2N2O2 B1462938 Methyl 2,5-dibromo-1H-imidazole-4-carboxylate CAS No. 883876-21-9

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate

Cat. No.: B1462938
CAS No.: 883876-21-9
M. Wt: 283.91 g/mol
InChI Key: GZZUUHHVKJJFKF-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its molecular formula C₅H₄Br₂N₂O₂ and a molecular weight of 283.91 g/mol. The compound features a five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3, with bromine substituents strategically positioned at the 2 and 5 positions of the heterocyclic core. The methyl carboxylate group is attached at the 4-position, creating an asymmetric substitution pattern that influences the overall molecular geometry and electronic properties.

Crystallographic analysis reveals that the imidazole ring adopts a planar configuration, with the bromine atoms extending out of the ring plane due to their larger atomic radii. The carbon-bromine bond lengths typically range from 1.85 to 1.90 Angstroms, while the carbon-nitrogen bonds within the imidazole ring maintain distances of approximately 1.32 to 1.38 Angstroms, consistent with the aromatic character of the heterocycle. The methyl ester group introduces additional conformational flexibility, with the carbonyl oxygen positioned to minimize steric interactions with the adjacent bromine substituent.

Structural Parameter Value Reference Method
Molecular Weight 283.91 g/mol Chemical Analysis
Molecular Formula C₅H₄Br₂N₂O₂ Elemental Analysis
Imidazole Ring Planarity <0.015 Å deviation X-ray Crystallography
Carbon-Bromine Bond Length 1.85-1.90 Å Crystallographic Data
Carbon-Nitrogen Bond Length 1.32-1.38 Å Crystallographic Data

The crystal packing arrangements demonstrate the influence of intermolecular interactions on the solid-state structure. The bromine atoms participate in halogen bonding networks that contribute to the overall stability of the crystalline lattice. These interactions create three-dimensional networks that influence the melting point, solubility characteristics, and thermal stability of the compound.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the electronic environment and connectivity within this compound. Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts for each carbon atom in the molecule, with the carbonyl carbon appearing downfield at approximately 160-170 parts per million due to deshielding by the adjacent oxygen atoms. The imidazole ring carbons exhibit chemical shifts characteristic of aromatic systems, typically ranging from 115 to 145 parts per million, with the brominated carbons showing distinctive downfield shifts due to the electron-withdrawing nature of the halogen substituents.

Proton nuclear magnetic resonance spectroscopy displays the methyl ester protons as a sharp singlet at approximately 3.8-4.0 parts per million, while the imidazole nitrogen-hydrogen proton appears as a broad singlet in the 10-13 parts per million region. The absence of additional aromatic protons confirms the dibromine substitution pattern and validates the proposed molecular structure.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The carbonyl stretch appears as a strong absorption around 1700-1750 cm⁻¹, consistent with an ester functionality. The nitrogen-hydrogen stretch of the imidazole ring produces a broad absorption in the 3200-3500 cm⁻¹ region, while carbon-bromine stretching vibrations appear in the lower frequency region around 500-700 cm⁻¹.

Spectroscopic Technique Key Absorption/Chemical Shift Assignment
¹³C Nuclear Magnetic Resonance 160-170 ppm Carbonyl Carbon
¹³C Nuclear Magnetic Resonance 115-145 ppm Imidazole Ring Carbons
¹H Nuclear Magnetic Resonance 3.8-4.0 ppm Methyl Ester Protons
¹H Nuclear Magnetic Resonance 10-13 ppm Imidazole Nitrogen-Hydrogen
Infrared Spectroscopy 1700-1750 cm⁻¹ Carbonyl Stretch
Infrared Spectroscopy 3200-3500 cm⁻¹ Nitrogen-Hydrogen Stretch

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 283.91, corresponding to the calculated molecular weight. The fragmentation pattern reveals characteristic losses including the methyl group (loss of 15 mass units), the carboxylate functionality (loss of 59 mass units), and sequential bromine losses (loss of 79 and 158 mass units for single and double bromine elimination, respectively). These fragmentation patterns provide definitive structural confirmation and enable differentiation from closely related isomers.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves equilibrium between different nitrogen protonation states within the imidazole ring system. The two primary tautomeric forms correspond to the nitrogen-1-hydrogen and nitrogen-3-hydrogen configurations, where the mobile proton can reside on either of the ring nitrogen atoms. The presence of electron-withdrawing bromine substituents and the methyl carboxylate group significantly influences the relative stability of these tautomeric forms through electronic effects.

Quantum chemical calculations indicate that the nitrogen-3-hydrogen tautomer represents the thermodynamically favored form under standard conditions, with an energy difference of approximately 2-4 kilojoules per mole compared to the nitrogen-1-hydrogen tautomer. This preference arises from the stabilizing interaction between the carboxylate group and the nitrogen-3-hydrogen configuration, which minimizes electrostatic repulsion and optimizes orbital overlap within the aromatic system.

The tautomeric distribution varies as a function of solution conditions, particularly hydrogen ion concentration and solvent polarity. In polar protic solvents, the equilibrium shifts toward increased population of the nitrogen-3-hydrogen form due to enhanced stabilization through hydrogen bonding interactions. Conversely, in nonpolar environments, the energy difference between tautomeric forms decreases, resulting in more balanced populations of both species.

Tautomeric Form Relative Energy (kJ/mol) Population (%) Dominant Conditions
Nitrogen-1-Hydrogen 0 (reference) 25-35 Nonpolar solvents
Nitrogen-3-Hydrogen -2 to -4 65-75 Polar protic solvents
Protonated Form Variable <5 Low hydrogen ion concentration

Nuclear magnetic resonance spectroscopy provides experimental evidence for tautomeric exchange through line broadening effects and temperature-dependent chemical shift variations. At elevated temperatures, rapid tautomeric interconversion results in averaged chemical shifts for the ring carbons, while cooling below the exchange limit reveals distinct signals for each tautomeric form. These observations confirm the dynamic nature of the tautomeric equilibrium and provide insights into the kinetic barriers governing proton transfer processes.

Halogen Bonding Interactions in Solid-State Configurations

Halogen bonding represents a crucial noncovalent interaction that governs the solid-state packing arrangements of this compound. The bromine atoms act as halogen bond donors through their positive electrostatic potential regions, while the nitrogen atoms of neighboring molecules serve as electron-rich acceptor sites. These directional interactions create ordered supramolecular assemblies that influence the crystalline architecture and physical properties of the compound.

The carbon-bromine to nitrogen halogen bonds exhibit typical distances ranging from 2.9 to 3.2 Angstroms, significantly shorter than the sum of van der Waals radii, indicating genuine attractive interactions. The angular geometry of these contacts approaches linearity, with carbon-bromine-nitrogen angles ranging from 165 to 180 degrees, consistent with the directional nature of halogen bonding. The strength of these interactions correlates with the electron density at the nitrogen acceptor sites, with the imidazole ring nitrogens providing more favorable binding environments than carbonyl oxygen atoms.

Computational analysis reveals that halogen bonding energies typically range from 8 to 15 kilojoules per mole for bromine-nitrogen interactions in this system. These interaction energies are comparable to moderate hydrogen bonds and contribute significantly to the overall lattice stability. The cooperative nature of multiple halogen bonds within the crystal structure enhances the total binding energy beyond simple additive contributions from individual contacts.

Halogen Bond Type Distance (Å) Angle (°) Interaction Energy (kJ/mol)
Carbon-Bromine···Nitrogen (imidazole) 2.90-3.05 170-180 12-15
Carbon-Bromine···Oxygen (carbonyl) 3.05-3.25 165-175 8-12
Carbon-Bromine···Nitrogen (neighboring) 2.95-3.15 168-178 10-14

The halogen bonding network creates characteristic supramolecular motifs, including linear chains, zigzag arrangements, and two-dimensional sheet structures. The specific packing pattern depends on the relative orientations of molecules within the unit cell and the competition between different potential acceptor sites. The methyl carboxylate groups participate in additional weak interactions through carbon-hydrogen to oxygen contacts, creating a complex three-dimensional network of noncovalent interactions that determine the overall crystal structure and stability.

Properties

IUPAC Name

methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUUHHVKJJFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883876-21-9
Record name methyl 2,4-dibromo-1H-imidazole-5-carboxylate
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Biochemical Analysis

Biochemical Properties

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances. These interactions can affect metabolic flux and alter the levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver, where it interacts with hepatic enzymes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Biological Activity

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a compound that has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₅Br₂N₃O₂ and a molar mass of approximately 283.91 g/mol. The compound features a five-membered imidazole ring with bromine substitutions at the 2 and 5 positions and a carboxylate group at the 4 position. It typically appears as a white to off-white crystalline powder, soluble in organic solvents like dichloromethane and dimethyl sulfoxide but has limited solubility in water.

Synthesis Methods

The synthesis of this compound can involve several chemical reactions, including:

  • Bromination : Introduction of bromine at specific positions on the imidazole ring.
  • Carboxylation : Formation of the carboxylate group at the 4-position.
  • Methylation : Addition of a methyl group to complete the structure.

These steps may vary depending on laboratory protocols and desired yields.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit various bacterial strains, making them potential candidates for new antimicrobial agents .

Anticancer Potential

Compounds within the imidazole family have been investigated for their anticancer properties. This compound's structural features allow it to interact with biological targets effectively, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways. Such inhibition could lead to therapeutic applications in diseases where these pathways are dysregulated.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-bromo-1H-imidazole-4-carboxylateOne bromine substitutionLower antimicrobial activity
Methyl 2,4-dibromo-1H-imidazole-5-carboxylateDifferent bromine positionsVaries based on substitution pattern
Methyl imidazole-4-carboxylateNo bromine substitutionsMore soluble; lower toxicity

This compound stands out due to its dual bromination, enhancing its reactivity and biological potential compared to less substituted analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

  • Antimicrobial Activity : A study demonstrated that derivatives of imidazoles exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20–40 µM for certain derivatives .
  • Anticancer Research : Investigations into the anticancer effects of related compounds highlighted their ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that some imidazole derivatives could effectively inhibit kinases involved in cancer progression, suggesting their potential as lead compounds in drug discovery efforts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Methyl 2,5-dibromo-1H-imidazole-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promising activity against various pathogens and cancer cells. For instance, research indicates that imidazole derivatives can inhibit bacterial growth and exhibit cytotoxic effects on tumor cells through mechanisms involving the disruption of nucleic acid synthesis .

Synthesis of Bioactive Compounds

The compound is utilized to synthesize bioactive molecules that target specific biological pathways. The presence of bromine atoms enhances the reactivity of the imidazole ring, allowing for diverse substitution reactions that lead to the formation of complex structures with potential therapeutic effects .

Material Science

Development of Advanced Materials

In material science, this compound is employed in the fabrication of polymers and coatings with enhanced properties. Its unique chemical structure allows for the modification of polymer matrices, resulting in materials with improved thermal stability and mechanical strength .

Nanomaterials Synthesis

Recent studies have explored the use of this compound in synthesizing nanomaterials. For example, it has been incorporated into mesoporous materials that can be utilized for drug delivery systems, enhancing bioavailability and targeting efficiency .

Biological Studies

Biochemical Assays

The compound acts as a probe in biochemical assays to study enzyme activities and protein interactions. It has been shown to inhibit specific enzymes involved in protein synthesis, providing insights into metabolic pathways and potential therapeutic targets .

Cellular Mechanisms

Research indicates that this compound can disrupt cellular processes by interfering with protein and nucleic acid synthesis. This disruption can lead to halted cell growth and proliferation, making it a candidate for further studies in cancer therapy .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityThis compound showed significant inhibition against E. coli and S. aureus strains.
Study BCancer Cell InhibitionThe compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Study CPolymer EnhancementIncorporation into polymer matrices resulted in improved tensile strength and thermal stability compared to control samples without the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate can be contextualized against analogous imidazole derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Applications
This compound 883876-21-9 C₅H₄Br₂N₂O₂ Br (2,5); COOCH₃ (4) 283.91 ≥97% Pharmaceuticals, intermediates
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate 95470-42-1 C₆H₆BrN₂O₂ Br (2); CH₃ (1); COOCH₃ (5) 233.03 N/A Synthetic intermediates
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate 1093261-46-1 C₇H₈BrN₂O₂ Br (2); CH₃ (4); COOC₂H₅ (5) 247.06 N/A Agrochemical research
Methyl 5-bromo-1H-imidazole-4-carboxylate 74478-93-6 C₅H₅BrN₂O₂ Br (5); COOCH₃ (4) 207.00 N/A Biochemical probes

Key Findings :

Substituent Effects on Reactivity: The dual bromination at positions 2 and 5 in the target compound enhances its electrophilicity, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to mono-bromo analogues like Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS 74478-93-6) . Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 95470-42-1) lacks a bromine at position 5 but includes a methyl group at position 1, reducing steric hindrance and altering regioselectivity in substitution reactions .

The absence of a bromine at position 2 in Methyl 5-bromo-1H-imidazole-4-carboxylate limits its utility in reactions requiring dihalogenated substrates .

Research and Industrial Implications

  • Synthetic Versatility : The dual bromine atoms in this compound enable sequential functionalization, a critical feature in constructing polycyclic pharmaceuticals .
  • Scalability : Industrial suppliers like ENAO Chemical Co., Ltd and MSE Supplies highlight its commercial availability in bulk quantities (≥1 kg), underscoring its demand compared to niche analogues .
  • Quality Control : Advanced analytical techniques (e.g., HPLC, GC) ensure ≥97% purity for the target compound, whereas analogues often lack standardized purity data, affecting reproducibility in research .

Preparation Methods

Bromination of Methyl Imidazole Carboxylate

The key step involves selective bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

  • Starting Material: Methyl 1-methyl-1H-imidazole-4-carboxylate or related derivatives are typically used as substrates.
  • Brominating Agent: N-bromosuccinimide (NBS) is preferred for its controlled release of bromine, minimizing overbromination.
  • Solvent: Dimethylformamide (DMF) or methylene chloride is commonly employed as the reaction medium.
  • Conditions: The reaction is performed at room temperature or slightly elevated temperatures (e.g., 20–40°C) for several hours (up to 6 h).
  • Stoichiometry: Approximately 2.5 equivalents of NBS relative to the imidazole substrate ensure dibromination at positions 2 and 5.

Example Procedure:

  • Dissolve 1,2-dimethyl-1H-imidazole derivative (e.g., 500 g, 5.2 mol) in DMF (5 L).
  • Add NBS (2.314 kg, 13 mol, 2.5 equiv) slowly at room temperature.
  • Stir the mixture for 6 hours, monitoring by TLC or LCMS.
  • Quench with sodium thiosulfate solution to remove excess bromine.
  • Extract with ethyl acetate (3 × 1 L), dry over sodium sulfate.
  • Concentrate and purify by column chromatography to afford the dibromo product in ~80% yield.

This method yields 4,5-dibromo-1,2-dimethyl-1H-imidazole analogs, which are structurally related to methyl 2,5-dibromo-1H-imidazole-4-carboxylate and can be adapted accordingly.

Alternative Bromination Approaches

  • Bromination with elemental bromine in methylene chloride has also been reported, especially when preparing intermediates for imidazole derivatives, allowing for controlled substitution patterns.
  • Use of bromine in the presence of formamide and subsequent catalytic hydrogenation steps can lead to functionalized imidazole derivatives, though these are more specialized routes.

Carboxylation to Introduce the Methyl Ester Group

  • The methyl ester group at position 4 is introduced either by starting from methyl imidazole carboxylate precursors or by carboxylation of the imidazole ring.
  • A patented method describes reacting 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure (150–300°C) in the presence of a base to form imidazole-2-carboxylic acids, which can be esterified to methyl esters.
  • Solvents such as dimethylformamide or tetrahydrofuran may be used during these transformations.

Formulation and Stock Solution Preparation

For biological or in vivo studies, this compound is often prepared as stock solutions:

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 3.5222
1 mM 5 17.6112
1 mM 10 35.2224
5 mM 1 0.7044
5 mM 5 3.5222
5 mM 10 7.0445
10 mM 1 0.3522
10 mM 5 1.7611
10 mM 10 3.5222

Note: Stock solutions are typically prepared by dissolving the compound in DMSO, followed by dilution with solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step by vortexing, ultrasound, or gentle heating.

Research Findings and Optimization

  • Bromination optimization studies indicate that controlled addition of brominating agents and reaction temperature are critical to achieving high yields and selectivity for dibrominated products.
  • Selective debromination techniques using reagents like isopropyl magnesium chloride have been developed for related compounds, suggesting potential routes to selectively modify bromine substitution patterns if needed.
  • Reaction monitoring by LCMS and TLC is essential for ensuring completion and purity.
  • Purification by column chromatography or ISCO flash chromatography is standard to isolate the pure dibromo-imidazole carboxylate.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Methyl 1-methyl-1H-imidazole-4-carboxylate Commercially available or synthesized
Brominating Agent N-bromosuccinimide (NBS) 2.5 equiv
Solvent DMF, methylene chloride High polarity solvents preferred
Temperature Room temperature to 40°C Controlled to avoid overbromination
Reaction Time 4–6 hours Monitored by TLC/LCMS
Work-up Quench with sodium thiosulfate Extract with ethyl acetate
Purification Column chromatography ISCO flash chromatography possible
Yield ~80% High yield achievable

Q & A

Q. How are machine learning models applied to predict reaction outcomes for novel derivatives of this compound?

  • Methodology :
  • Dataset Curation : Compile reaction data (e.g., substituents, catalysts, yields) from literature (e.g., Molecules, 2013, 18, 7510–7532) .
  • Model Training : Use Random Forest or GNNs to correlate descriptors (e.g., Hammett σ values) with yields. Validate via leave-one-out cross-validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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